Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
CAS No.: 317830-92-5
Cat. No.: VC4970345
Molecular Formula: C14H19NO5S
Molecular Weight: 313.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317830-92-5 |
|---|---|
| Molecular Formula | C14H19NO5S |
| Molecular Weight | 313.37 |
| IUPAC Name | benzyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-8-5-9-15(13)14(16)19-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
| Standard InChI Key | RIIJHQMEMCVGMQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a pyrrolidine ring substituted at the 2-position with a methanesulfonyloxymethyl group and a benzyl carboxylate at the 1-position. Its SMILES notation, CS(=O)(=O)OCC1CCCN1C(=O)OCc1ccccc1, provides a detailed blueprint of its connectivity. The stereochemistry of the molecule remains unspecified in most commercial sources, though enantiopure forms may be synthesized for targeted applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅S |
| Molecular Weight | 313.37 g/mol |
| CAS Number | 317830-92-5 |
| IUPAC Name | Benzyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
| SMILES | CS(=O)(=O)OCC1CCCN1C(=O)OCc1ccccc1 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves multistep organic reactions:
-
Pyrrolidine Functionalization:
The pyrrolidine ring is first substituted at the 2-position with a hydroxymethyl group via alkylation or hydroxylation. -
Methanesulfonylation:
The hydroxyl group undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. -
Benzyl Ester Formation:
The nitrogen atom of the pyrrolidine is protected with a benzyl carboxylate group using benzyl chloroformate under Schotten-Baumann conditions .
Table 2: Typical Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydroxymethylation | Formaldehyde, H₂O, 0–5°C | 60–75% |
| Methanesulfonylation | MsCl, Et₃N, DCM, 0°C→RT | 85–90% |
| Benzyl Protection | Cbz-Cl, NaOH, H₂O/DCM, 0°C→RT | 70–80% |
Reactivity and Modifications
The methanesulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions. For example, displacement with amines or thiols can yield secondary amines or sulfides, respectively. The benzyl ester serves as a protective group, removable via hydrogenolysis to expose the pyrrolidine amine for further derivatization.
Applications in Pharmaceutical Research
Role in Drug Discovery
Pyrrolidine derivatives are pivotal in designing central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The methanesulfonyloxy group enhances electrophilicity, facilitating interactions with biological targets like G-protein-coupled receptors (GPCRs).
Case Studies and Analogues
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Neurological Agents: Analogues with similar sulfonate esters have shown promise as dopamine receptor modulators.
-
Anticancer Candidates: Structural relatives, such as benzyl indole-pyrrolidine hybrids, exhibit tubulin polymerization inhibition.
Table 3: Comparison with Related Compounds
Future Directions and Challenges
Stereochemical Optimization
Enantioselective synthesis could unlock higher potency variants, as seen in chiral sulfonamide drugs.
Scalability Issues
Current methods rely on chromatography for purification, which is cost-prohibitive for industrial-scale production. Developing crystallization protocols may address this .
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